

2,2-Bis(hydroxymethyl)propionic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Bis(hydroxymethyl)propionic acid

Cat. No.: B145961

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental properties of **2,2-Bis(hydroxymethyl)propionic acid** (DMPA). It is intended to be a core resource for researchers, scientists, and professionals in drug development who are utilizing or considering this versatile molecule in their work. This guide covers its chemical and physical properties, detailed experimental protocols for their determination, and its applications, particularly in the realm of polymer chemistry and drug delivery.

Core Properties

2,2-Bis(hydroxymethyl)propionic acid, also known as Dimethylolpropionic acid (DMPA), is a trifunctional molecule possessing a carboxylic acid group and two primary hydroxyl groups.[\[1\]](#) This unique structure makes it an invaluable building block in the synthesis of a wide array of polymers and functionalized materials.[\[2\]](#)

Chemical and Physical Data

The fundamental chemical and physical properties of DMPA are summarized in the tables below for easy reference and comparison.

Table 1: General Chemical Information

Property	Value	Reference
IUPAC Name	3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid	[1] [3]
Synonyms	Dimethyolpropionic acid, bis-MPA	[4]
CAS Number	4767-03-7	[1]
Molecular Formula	C ₅ H ₁₀ O ₄	[4]
Molecular Weight	134.13 g/mol	[3]
Appearance	White crystalline powder/solid	[2] [4]
Odor	Odorless	

Table 2: Physicochemical Properties

Property	Value	Reference
Melting Point	185 - 191 °C	[5]
Boiling Point	No information available	
pKa (Predicted)	4.16 ± 0.15	[2]
Solubility		
Water	Soluble	[6]
Methanol	Soluble	[6]
Dimethylformamide (DMF)	Soluble	[6]
Acetone	Slightly soluble	
Benzene	Insoluble	
Toluene	Insoluble	
Vapor Density	<1 (vs air)	

Applications in Research and Drug Development

The unique trifunctional nature of DMPA makes it a versatile building block for the synthesis of complex macromolecules. Its biocompatibility and biodegradability have led to significant interest in its use for biomedical applications.

Dendrimer Synthesis

DMPA is a key monomer in the divergent synthesis of dendrimers and hyperbranched polymers.^[2] The AB₂ structure (one carboxylic acid and two hydroxyl groups) allows for the controlled, generational growth of highly branched, well-defined macromolecular architectures.^[2] These dendrimers are being extensively investigated as drug delivery vehicles due to their monodispersity, high surface functionality, and internal cavities that can encapsulate therapeutic agents.^{[7][8]}

Drug Delivery Systems

DMPA-based dendrimers are promising candidates for advanced drug delivery systems.^[9] Their surfaces can be functionalized with targeting ligands to direct the delivery of encapsulated drugs to specific cells or tissues. The polyester backbone of these dendrimers is biodegradable, which is a significant advantage for in vivo applications.^[10] Cationic modifications of DMPA-based dendrimers have also been explored for gene delivery applications, where they can form complexes with nucleic acids and facilitate their entry into cells.^[9]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties of **2,2-Bis(hydroxymethyl)propionic acid**.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a solid sample of DMPA.

Materials:

- DMPA sample (finely powdered)

- Capillary tubes (sealed at one end)
- Melting point apparatus with a heating block and thermometer/digital temperature sensor
- Mortar and pestle (if the sample is not already powdered)

Procedure:

- **Sample Preparation:** Ensure the DMPA sample is completely dry and finely powdered. If necessary, grind the sample to a fine powder using a mortar and pestle.[\[11\]](#)
- **Loading the Capillary Tube:** Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.[\[12\]](#)
- **Apparatus Setup:** Insert the loaded capillary tube into the heating block of the melting point apparatus.[\[6\]](#)
- **Heating:**
 - If the approximate melting point is known, heat the block rapidly to about 15-20°C below the expected melting point.[\[6\]](#)
 - Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.[\[13\]](#)
 - If the melting point is unknown, perform a rapid preliminary determination to find an approximate range, then repeat with a fresh sample using a slower heating rate.[\[13\]](#)
- **Observation and Recording:**
 - Observe the sample through the magnifying lens of the apparatus.
 - Record the temperature at which the first drop of liquid appears. This is the initial melting point.[\[12\]](#)
 - Record the temperature at which the entire sample has melted and become a clear liquid. This is the final melting point.[\[12\]](#)

- The melting point is reported as a range from the initial to the final temperature.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of DMPA in water at a specific temperature.

Materials:

- DMPA sample
- Distilled or deionized water
- Screw-capped vials or flasks
- Shaking incubator or magnetic stirrer with a temperature-controlled bath
- Analytical balance
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Analytical method for quantification (e.g., HPLC, titration)

Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of solid DMPA to a known volume of water in a vial or flask. The presence of undissolved solid is crucial to ensure saturation.
- Equilibration: Seal the container and place it in a shaking incubator or a temperature-controlled water bath with stirring. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: Allow the undissolved solid to settle by letting the container stand in the temperature-controlled environment for a period.
- Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles. The filter material should be compatible with the aqueous solution.

- Quantification: Accurately dilute the filtered saturated solution with a known volume of water. Determine the concentration of DMPA in the diluted solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a suitable detector or by titration with a standardized base.
- Calculation: Calculate the original concentration of DMPA in the saturated solution, taking into account the dilution factor. This concentration represents the aqueous solubility of DMPA at the specified temperature.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and application of DMPA-based materials.

Divergent synthesis of a dendrimer using DMPA.
Mechanism of DMPA-based dendrimer drug delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of Melting Point [wiredchemist.com]
- 2. 2,2-Bis(hydroxymethyl)propionic acid | 4767-03-7 [chemicalbook.com]
- 3. Dimethylolpropionic acid | C5H10O4 | CID 78501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. royal-chem.com [royal-chem.com]
- 5. 2,2-Bis(hydroxymethyl)propionic acid | CAS#:4767-03-7 | Chemsoc [chemsoc.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of Dendrimer-based Approach to Novel Drug Delivery Systems | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 9. Cationic Materials for Gene Therapy: A Look Back to the Birth and Development of 2,2-Bis-(hydroxymethyl)Propanoic Acid-Based Dendrimer Scaffolds [unige.iris.cineca.it]
- 10. mdpi.com [mdpi.com]
- 11. westlab.com [westlab.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- To cite this document: BenchChem. [2,2-Bis(hydroxymethyl)propionic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145961#2-2-bis-hydroxymethyl-propionic-acid-fundamental-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com